![molecular formula C5H11ClFN B1447618 3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 1782410-86-9](/img/structure/B1447618.png)
3-(Fluoromethyl)pyrrolidine hydrochloride
Overview
Description
3-(Fluoromethyl)pyrrolidine hydrochloride is a compound with the molecular weight of 139.6 . It is a solid substance and is stored in a refrigerator . The compound has a CAS number of 1443983-87-6 or 2227197-34-2 , depending on the specific isomer.
Molecular Structure Analysis
The IUPAC name for this compound is either ®-3-(fluoromethyl)pyrrolidine hydrochloride or (S)-3-(fluoromethyl)pyrrolidine hydrochloride , indicating that it has chiral centers. The InChI code is1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
. Physical And Chemical Properties Analysis
3-(Fluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 139.6 . The compound is stored in a refrigerator .Scientific Research Applications
Pharmacotherapy
3-(Fluoromethyl)pyrrolidine hydrochloride: is a pyrrolidine derivative, a class of compounds that has shown promise in pharmacotherapy due to their biological activities. Pyrrolidine alkaloids exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Drug Discovery
In drug discovery, the pyrrolidine ring is a common scaffold used to develop compounds for treating human diseases. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity .
Medicinal Chemistry
The stereogenicity of the pyrrolidine ring is crucial in medicinal chemistry. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates, affecting their binding mode to enantioselective proteins .
Organic Synthesis
Pyrrolidine-based organocatalysts, derived from or related to proline, are used in asymmetric synthesis. These catalysts facilitate the construction of complex molecular architectures, which is a significant area of interest in organic synthesis .
Chemical Research
In chemical research, pyrrolidine derivatives are explored for their potential in creating new molecular entities. The ring’s non-planarity, known as “pseudorotation,” is particularly interesting for developing bioactive molecules with target selectivity .
Safety and Hazards
Mechanism of Action
- The primary target of 3-(Fluoromethyl)pyrrolidine hydrochloride is not explicitly mentioned in the available literature. However, pyrrolidine alkaloids, to which this compound belongs, have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and neuropharmacological effects .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, pyrrolidine alkaloids have been implicated in diverse pathways, such as inflammation regulation, cell proliferation, and apoptosis .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3-(fluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVCUNOYYRZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)pyrrolidine hydrochloride | |
CAS RN |
1782410-86-9 | |
Record name | 3-(fluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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